N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine
Description
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many bioactive aromatic compounds. The indole nucleus consists of a pyrrole ring fused to benzene, forming a 2,3-benzopyrrole structure .
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14N4/c1-2-5-13-12(4-1)11(10-18-13)6-9-17-14-15-7-3-8-16-14/h1-5,7-8,10,18H,6,9H2,(H,15,16,17) |
InChI Key |
RTNLWWDTJVZDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine typically involves the coupling of tryptamine with pyrimidine derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. This method is widely used for the preparation of esters, amides, and anhydrides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or pyrimidine moiety is substituted with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine involves its interaction with various molecular targets and pathways. Compounds containing an indole ring, such as this one, are known to interact with serotonin receptors, which play crucial roles in mood regulation, gastrointestinal function, and circadian rhythm maintenance . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory properties, this compound is synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: This compound is synthesized by coupling tryptamine with carprofen and is studied for its anti-inflammatory properties.
These similar compounds highlight the versatility and potential of indole derivatives in various scientific and medical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
